2-(4-tert-butylphenoxy)-N-(cyclopropylmethyl)-2,2-difluoroacetamide
Overview
Description
2-(4-tert-butylphenoxy)-N-(cyclopropylmethyl)-2,2-difluoroacetamide is an organic compound characterized by its unique structure, which includes a tert-butylphenoxy group, a cyclopropylmethyl group, and a difluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(cyclopropylmethyl)-2,2-difluoroacetamide typically involves multiple steps:
Formation of the tert-butylphenoxy group: This can be achieved through the reaction of tert-butylphenol with an appropriate halogenated phenol derivative under basic conditions.
Introduction of the cyclopropylmethyl group: This step involves the alkylation of the phenoxy intermediate with cyclopropylmethyl bromide in the presence of a strong base such as sodium hydride.
Incorporation of the difluoroacetamide moiety: The final step involves the reaction of the intermediate with difluoroacetic anhydride or a similar reagent under controlled conditions to form the desired difluoroacetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-(cyclopropylmethyl)-2,2-difluoroacetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The difluoroacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives might exhibit biological activity, making it a candidate for drug development.
Industry: It could be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(cyclopropylmethyl)-2,2-difluoroacetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The difluoroacetamide moiety could play a role in binding to active sites, while the phenoxy and cyclopropylmethyl groups might influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)-N-methyl-2,2-difluoroacetamide: Similar structure but lacks the cyclopropylmethyl group.
2-(4-tert-butylphenoxy)-N-(cyclopropylmethyl)-acetamide: Similar structure but lacks the difluoro groups.
Uniqueness
2-(4-tert-butylphenoxy)-N-(cyclopropylmethyl)-2,2-difluoroacetamide is unique due to the presence of both the cyclopropylmethyl and difluoroacetamide groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(cyclopropylmethyl)-2,2-difluoroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO2/c1-15(2,3)12-6-8-13(9-7-12)21-16(17,18)14(20)19-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMZGSQQFZGZHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NCC2CC2)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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